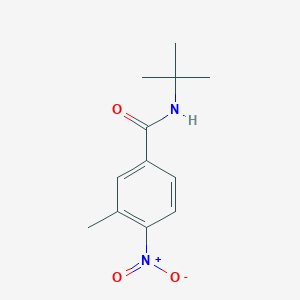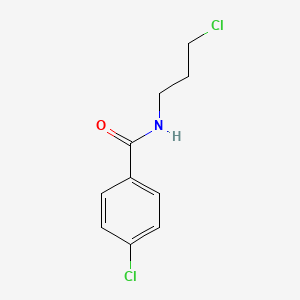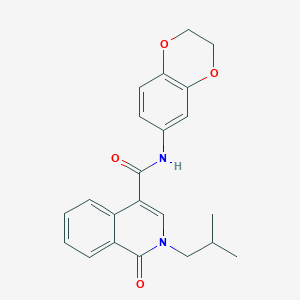
N-tert-butyl-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzamide, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-methyl-4-nitrobenzamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2).
Industrial Production Methods
Industrial production of this compound may involve the condensation of carboxylic acids with tert-butyl amines, oxidative amidation of alcohols, or amidation of aryl halides. These methods often require the use of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve reagents such as halogens or alkylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-tert-butyl-3-methyl-4-aminobenzamide, while substitution reactions can introduce different functional groups onto the benzene ring.
Applications De Recherche Scientifique
N-tert-butyl-3-methyl-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-butyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and activity towards various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-4-methyl-3-nitrobenzamide
- N-sec-butyl-4-methyl-3-nitrobenzamide
- N-benzyl-4-methyl-3-nitrobenzamide
- N-benzhydryl-4-methyl-3-nitrobenzamide
Uniqueness
N-tert-butyl-3-methyl-4-nitrobenzamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that may have different alkyl or aryl groups attached to the benzene ring .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-tert-butyl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-8-7-9(5-6-10(8)14(16)17)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Clé InChI |
MGHRNLYCLGVMGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14938979.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14938985.png)
![ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate](/img/structure/B14938992.png)


![N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B14939014.png)
![N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B14939018.png)
![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B14939030.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14939050.png)
![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-acetyloxime)](/img/structure/B14939067.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)
